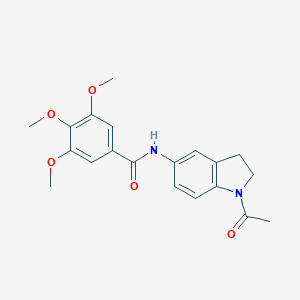
2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide, also known as BTB-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is known to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and neurodegenerative diseases.
Biochemical and Physiological Effects:
2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of tumors. Additionally, it has been found to protect neurons from oxidative stress and prevent neuronal cell death.
実験室実験の利点と制限
One of the main advantages of using 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide in lab experiments is its ability to exhibit multiple therapeutic effects. This makes it an attractive compound for studying various diseases and disorders. However, one of the limitations of using 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide. One area of research could be to study its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease. Another area of research could be to develop more effective formulations of 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide that can improve its solubility and bioavailability. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide and identify potential targets for its therapeutic effects.
In conclusion, 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide is a promising compound that has shown potential therapeutic applications in various diseases and disorders. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide could lead to the development of novel treatments for various diseases and disorders.
合成法
The synthesis method of 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide involves the reaction of 2-bromo-3,4,5-trimethoxybenzaldehyde with 3,4-dimethoxyaniline in the presence of a catalyst such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final product, 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide.
科学的研究の応用
2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been shown to have neuroprotective effects and can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
製品名 |
2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide |
|---|---|
分子式 |
C18H20BrNO6 |
分子量 |
426.3 g/mol |
IUPAC名 |
2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H20BrNO6/c1-22-12-7-6-10(8-13(12)23-2)20-18(21)11-9-14(24-3)16(25-4)17(26-5)15(11)19/h6-9H,1-5H3,(H,20,21) |
InChIキー |
OHJADRFFGIZWFG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC)OC |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide](/img/structure/B300153.png)
![3-{[(3-chloroanilino)carbonyl]amino}-N-[2-(4-propylphenoxy)ethyl]propanamide](/img/structure/B300154.png)
![N-(2-methoxyethyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B300155.png)




![N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B300169.png)



![3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B300176.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B300177.png)